molecular formula C22H31NO8 B613435 Fmoc-Dap(ivDde)-OH CAS No. 607366-20-1

Fmoc-Dap(ivDde)-OH

Cat. No.: B613435
CAS No.: 607366-20-1
M. Wt: 532,64 g/mole
InChI Key: JSRFPOKYPNCYJU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Dap(ivDde)-OH is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyclohexylidene moiety. It is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dap(ivDde)-OH typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Cyclohexylidene Formation: The next step involves the formation of the cyclohexylidene moiety. This is typically achieved by reacting the protected amino acid with a suitable cyclohexanone derivative under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the protected amino acid with the desired peptide or other compound. This is usually done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dap(ivDde)-OH undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Deprotection: Free amino group-containing compounds.

    Coupling: Peptide chains or other coupled products.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Fmoc-Dap(ivDde)-OH has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Employed in the conjugation of peptides to other biomolecules for various biochemical assays.

    Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

    Biochemical Research: Used in the study of enzyme-substrate interactions and protein folding.

Mechanism of Action

The mechanism of action of Fmoc-Dap(ivDde)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing for further reactions or biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **Fmoc-Dap(ivDde)-OH
  • **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid
  • **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)pentanoic acid

Uniqueness

The uniqueness of this compound lies in its specific structure, which provides stability and reactivity in peptide synthesis. The presence of the Fmoc group and the cyclohexylidene moiety makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZQXABUYLYUPK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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